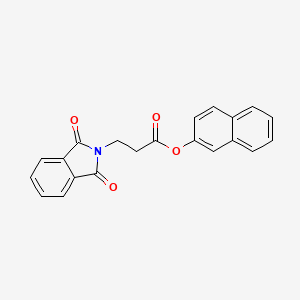![molecular formula C19H16N2O4 B5810843 N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5810843.png)
N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research for its ability to inhibit enzymes and protein-protein interactions. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. In
Mechanism of Action
N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide acts as a covalent inhibitor of FAAH, binding irreversibly to the active site of the enzyme. This results in the inhibition of FAAH activity and an increase in endocannabinoid levels. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, modulating various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, leading to a reduction in pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which in turn modulate various physiological processes. This compound has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a reliable tool for studying the endocannabinoid system. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo experiments. However, this compound has some limitations. It is a covalent inhibitor, binding irreversibly to the active site of FAAH. This makes it difficult to study the reversibility of FAAH inhibition. Additionally, this compound has been shown to have off-target effects, inhibiting other enzymes and protein-protein interactions. This can complicate the interpretation of results in experiments using this compound.
Future Directions
There are several future directions for research on N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide. One area of interest is the development of more selective and reversible inhibitors of FAAH. This would allow for a more precise modulation of the endocannabinoid system and reduce the off-target effects of this compound. Another area of interest is the study of the role of endocannabinoids in the gut-brain axis and their potential therapeutic applications in gastrointestinal disorders. Additionally, the anti-cancer effects of this compound warrant further investigation, particularly in the development of novel cancer therapies.
Synthesis Methods
The synthesis of N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide involves the reaction of 3-methoxybenzoic acid with 4-aminophenyl-2-furamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) and N,N'-diisopropylethylamine (DIEA) to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Scientific Research Applications
N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. The endocannabinoid system is a complex network of receptors, enzymes, and endogenous ligands that play a crucial role in regulating pain, mood, appetite, and other physiological functions. This compound has been shown to selectively inhibit FAAH, leading to an increase in endocannabinoid levels and a reduction in pain and inflammation. This compound has also been used to study the role of endocannabinoids in cancer, neurodegenerative diseases, and addiction.
properties
IUPAC Name |
N-[4-[(3-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-16-5-2-4-13(12-16)18(22)20-14-7-9-15(10-8-14)21-19(23)17-6-3-11-25-17/h2-12H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKRJNPXCZQTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)

![3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid](/img/structure/B5810781.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5810785.png)

![3-(4-chlorophenyl)-1-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5810801.png)
![N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5810807.png)



![N'-(2,3-dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5810860.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5810863.png)